N-Ethyl-N-piperidin-4-ylmethyl-acetamide
Description
Contextualization of N-Ethyl-N-piperidin-4-ylmethyl-acetamide within Piperidine (B6355638) and Acetamide (B32628) Chemical Space
This compound is structurally defined by a piperidine ring substituted at the 4-position with a methylene (B1212753) group, which is in turn bonded to a nitrogen atom that is part of an N-ethylacetamide moiety. The piperidine component is a six-membered heterocyclic amine, while the acetamide portion is a simple amide derived from acetic acid. spectrabase.com This combination of a cyclic amine and a functionalized amide group bestows upon the molecule a specific set of physicochemical properties that influence its potential interactions and applications.
Basic chemical information for this compound is summarized in the table below. synblock.com
| Identifier | Value |
| CAS Number | 772313-51-6 |
| Molecular Formula | C10H20N2O |
| Molecular Weight | 184.28 g/mol |
Academic Significance of Piperidine and Acetamide Core Structures in Chemical Research
The academic and industrial interest in piperidine and acetamide scaffolds is well-documented. The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a valuable component in the design of compounds targeting a wide range of biological receptors and enzymes. nih.gov The synthesis of substituted piperidines is a significant focus in modern organic chemistry, with numerous methods developed for their construction. dtic.mil
Similarly, the acetamide functional group is a cornerstone in medicinal chemistry. Amides are fundamental building blocks of peptides and proteins and are involved in crucial biological processes. The acetamide group can participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition at biological targets. spectrabase.com The incorporation of acetamide moieties into drug candidates can influence their solubility, metabolic stability, and binding affinity.
Overview of Research Trajectories for this compound
Currently, there is a notable scarcity of published research that specifically investigates this compound. A comprehensive search of scientific literature and chemical databases does not reveal any dedicated studies on its synthesis, biological activity, or specific applications.
However, based on the well-established roles of its constituent piperidine and acetamide functionalities, several potential research trajectories can be postulated. The synthesis of this compound would likely involve the N-alkylation of a suitable piperidine precursor followed by acylation. For instance, a plausible synthetic route could involve the reaction of 4-(aminomethyl)piperidine (B1205859) with an ethylating agent, followed by acetylation of the secondary amine. The synthesis of various piperidine derivatives often employs methods such as the reduction of corresponding pyridines or cyclization reactions. nih.govdtic.mil
Given the prevalence of piperidine-acetamide structures in pharmacologically active molecules, this compound could be a candidate for screening in various biological assays. The exploration of its potential as a central nervous system agent, an anti-inflammatory compound, or an antimicrobial agent would be logical starting points for future research, drawing parallels from other compounds containing these core structures. However, without empirical data, any discussion of its specific biological profile remains speculative. Further investigation is required to determine the actual chemical and biological properties of this compound and to ascertain its potential significance in any field of chemical research.
Properties
IUPAC Name |
N-ethyl-N-(piperidin-4-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-12(9(2)13)8-10-4-6-11-7-5-10/h10-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELDDSAHRZDMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCNCC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570274 | |
| Record name | N-Ethyl-N-[(piperidin-4-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772313-51-6 | |
| Record name | N-Ethyl-N-[(piperidin-4-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Ethyl N Piperidin 4 Ylmethyl Acetamide and Its Structural Analogues
Retrosynthetic Analysis of the N-Ethyl-N-piperidin-4-ylmethyl-acetamide Scaffold
A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection point in the target molecule is the amide bond, a common and reliable disconnection in synthesis planning. amazonaws.com This C-N bond cleavage leads to two key synthons: an electrophilic acetyl group and a nucleophilic N-ethyl-N-(piperidin-4-ylmethyl)amine. The acetyl synthon can be represented by reagents such as acetyl chloride or acetic anhydride (B1165640).
A further disconnection of the N-ethyl-N-(piperidin-4-ylmethyl)amine intermediate at the C-N bond between the piperidine (B6355638) ring and the methylene (B1212753) bridge points to 4-(aminomethyl)piperidine (B1205859) and an ethylating agent. Alternatively, disconnection at the ethyl group suggests N-(piperidin-4-ylmethyl)amine and an ethylating agent.
A final disconnection involves the piperidine ring itself, which can be conceptually broken down into acyclic precursors, highlighting various strategies for ring formation. researchgate.netresearchgate.net This multi-level retrosynthetic approach offers several synthetic pathways that can be explored and optimized.
Step-wise Synthetic Approaches for the Piperidine and Acetamide (B32628) Moieties
The synthesis of this compound can be approached by constructing the piperidine and acetamide components in a stepwise manner, followed by their strategic assembly.
Strategies for Piperidine Ring Construction
The construction of the piperidine ring is a fundamental step in the synthesis of the target compound. Several methods are available for the formation of this six-membered heterocycle. researchgate.netnih.gov
One of the most common and established methods is the hydrogenation of a pre-existing pyridine (B92270) ring . researchgate.netunipa.it This approach often utilizes transition metal catalysts such as nickel, palladium, or platinum under varying conditions of temperature and pressure. nih.govdtic.mil The choice of catalyst and conditions can be crucial for achieving high yields and, in the case of substituted pyridines, for controlling stereoselectivity. nih.gov
Intramolecular and intermolecular cyclization reactions represent another major route to piperidines. researchgate.netnih.gov These methods involve the formation of the ring from acyclic precursors. Examples include:
Aza-Diels-Alder reactions: This powerful cycloaddition reaction can construct the piperidine ring in a single step with high stereocontrol. researchgate.net
Reductive amination of dicarbonyl compounds: A diketone can react with an amine to form an enamine or imine, which then undergoes intramolecular cyclization and reduction to yield a substituted piperidine.
Ring-closing metathesis (RCM): This method uses ruthenium-based catalysts to form the piperidine ring from a diene precursor containing a nitrogen atom.
The following table summarizes some of the key strategies for piperidine ring construction.
| Strategy | Description | Key Features | References |
| Hydrogenation of Pyridines | Reduction of a pyridine ring using catalysts like Ni, Pd, or Pt. | A common and well-established method. | nih.gov, researchgate.net, dtic.mil, unipa.it |
| Aza-Diels-Alder Reaction | [4+2] cycloaddition to form the piperidine ring. | High stereocontrol. | researchgate.net |
| Reductive Amination | Cyclization of dicarbonyl compounds with an amine. | Versatile for substituted piperidines. | researchgate.net |
| Ring-Closing Metathesis | Ruthenium-catalyzed cyclization of a diene. | Forms the ring from an acyclic precursor. |
Methods for Acetamide Group Formation
The formation of the acetamide group is typically achieved through the acylation of a secondary amine. libretexts.org The most common methods involve the reaction of the amine with an activated carboxylic acid derivative.
Reaction with Acetyl Chloride: A secondary amine readily reacts with acetyl chloride, usually in the presence of a base like triethylamine (B128534) or pyridine to neutralize the HCl byproduct. libretexts.orgyoutube.com This is a highly efficient and widely used method for forming amides.
Reaction with Acetic Anhydride: Acetic anhydride is another effective acetylating agent. The reaction with a secondary amine produces the desired acetamide and acetic acid as a byproduct. youtube.comallen.in
Enzyme-catalyzed methods are also emerging as a greener alternative for amide bond formation. nih.gov
The table below outlines common methods for acetamide formation.
| Reagent | Description | Byproduct | References |
| Acetyl Chloride | Reaction of a secondary amine with acetyl chloride in the presence of a base. | HCl (neutralized by base) | libretexts.org, youtube.com |
| Acetic Anhydride | Reaction of a secondary amine with acetic anhydride. | Acetic Acid | allen.in, youtube.com |
Sequential Introduction of N-Ethyl and Piperidin-4-ylmethyl Substituents
The synthesis of the key intermediate, N-ethyl-N-(piperidin-4-ylmethyl)amine, requires the sequential introduction of the ethyl and piperidin-4-ylmethyl groups onto a nitrogen atom. The order of these introductions is a critical consideration.
One plausible route begins with 4-(aminomethyl)piperidine . This primary amine can first be N-ethylated using an ethylating agent such as ethyl bromide or ethyl iodide. This would be followed by the acylation of the resulting secondary amine with acetyl chloride or acetic anhydride to form the final product.
Alternatively, one could start with N-ethyl-acetamide . However, the subsequent alkylation of this amide with a piperidin-4-ylmethyl halide would likely be more challenging due to the reduced nucleophilicity of the amide nitrogen.
A more common and likely successful strategy would involve the reductive amination of 4-formylpiperidine with ethylamine, followed by acylation of the resulting secondary amine. Another approach is the alkylation of 4-(aminomethyl)piperidine with an ethylating agent. researchgate.net
Advanced Synthetic Techniques Applicable to this compound
Modern synthetic methodologies can offer significant advantages in terms of reaction times, yields, and environmental impact.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has gained widespread popularity due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. tsijournals.com This technique can be applied to several steps in the synthesis of this compound.
For instance, the formation of the piperidine ring through cyclization reactions can be accelerated under microwave irradiation. rsc.orgnih.gov Similarly, the N-alkylation and N-acylation steps can also benefit from microwave heating, leading to faster and more efficient reactions. mdpi.comnih.gov The use of microwave irradiation can also enable solvent-free reaction conditions, which is environmentally advantageous. tsijournals.com
The following table highlights the potential benefits of microwave-assisted synthesis for key reaction types.
| Reaction Type | Potential Enhancements with Microwave Irradiation | References |
| Piperidine Synthesis | Faster reaction times, improved yields in cyclization reactions. | rsc.org, nih.gov |
| N-Alkylation | Reduced reaction times for the introduction of the ethyl group. | mdpi.com, nih.gov |
| N-Acylation (Amide Formation) | Rapid and efficient formation of the acetamide linkage. | mdpi.com |
Flow Chemistry Protocols for Efficient Production
The synthesis of N-substituted piperidine derivatives, such as this compound, can be significantly enhanced through the use of continuous-flow chemistry. This technology offers several advantages over traditional batch processing, including improved reaction efficiency, better heat and mass transfer, enhanced safety, and greater scalability.
A key reaction in the synthesis of such compounds is N-acetylation. A sustainable continuous-flow process for the N-acetylation of various amines has been developed, utilizing acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst. rsc.orgycdehongchem.com This method avoids the use of hazardous reagents like acetyl chloride or acetic anhydride. rsc.org The reaction is typically performed at elevated temperatures and pressures within a packed-bed reactor. For instance, a home-made continuous-flow reactor can be used where the solution is passed through a column filled with the catalyst. prepchem.com
The general parameters for such a flow process would involve pumping a solution of the secondary amine precursor, N-Ethyl-N-(piperidin-4-ylmethyl)amine, in acetonitrile through a heated column packed with a catalyst like alumina. The continuous output can then be collected and purified. This approach allows for the rapid and efficient production of the final acetamide compound.
Table 1: Representative Parameters for Flow N-Acetylation of Amines
| Parameter | Value | Reference |
| Acetylating Agent | Acetonitrile | rsc.org |
| Catalyst | Alumina | rsc.org |
| Temperature | ~200 °C | prepchem.com |
| Pressure | ~50 bar | prepchem.com |
| Residence Time | ~27 min | prepchem.com |
It is important to note that while this flow chemistry protocol has been successfully applied to a range of primary and secondary amines with excellent yields, specific optimization for N-Ethyl-N-(piperidin-4-ylmethyl)amine would be necessary to achieve maximum efficiency. rsc.orgprepchem.com
Stereoselective Synthesis for Chiral Analogues
The synthesis of chiral analogues of this compound, where stereocenters are present on the piperidine ring, requires stereoselective synthetic methods. The development of such methods is crucial as different stereoisomers of a compound can exhibit distinct biological activities.
One powerful strategy for the asymmetric synthesis of substituted piperidines is the use of chiral catalysts. For example, a copper-catalyzed intramolecular cyclizative alkene aminoboration has been shown to produce chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.gov This method could be adapted to create chiral precursors to the target molecule.
Another approach involves the use of chiral starting materials. For instance, chiral amino epoxyaziridines have been used as intermediates for the preparation of chiral trisubstituted piperidines. amanote.com Furthermore, synthetic strategies have been developed towards the preparation of chiral 4-amino-3-hydroxy piperidines with control over both relative and absolute stereochemistry, employing techniques such as asymmetric hydrogenation and the use of chiral pool starting materials like 2-deoxy-D-ribose. rsc.org
The general principle for obtaining a chiral analogue of this compound would involve one of the following:
Chiral Resolution: Separation of a racemic mixture of a key intermediate, such as a chiral 4-(aminomethyl)piperidine derivative, using techniques like chiral chromatography.
Asymmetric Synthesis: Employing a chiral catalyst or auxiliary to guide the formation of the desired stereoisomer during the synthesis of the piperidine ring or the introduction of substituents.
Table 2: Approaches to Stereoselective Synthesis of Piperidine Derivatives
| Method | Description | Key Features | Reference |
| Asymmetric Catalysis | Use of a chiral metal catalyst (e.g., Cu, Rh) to induce enantioselectivity in a key bond-forming step. | High enantiomeric excess, catalytic amount of chiral source. | rsc.orgnih.gov |
| Chiral Pool Synthesis | Starting from a readily available enantiopure natural product (e.g., a sugar or amino acid). | Transfers existing chirality to the target molecule. | rsc.org |
| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Applicable when asymmetric synthesis is not feasible; often uses chiral chromatography. | rsc.org |
Isolation and Purification Techniques for this compound
The isolation and purification of this compound from a reaction mixture is a critical step to obtain a product of high purity. As a tertiary amine and an amide, this compound possesses specific physicochemical properties that guide the choice of purification methods.
A common and effective technique for the purification of piperidine derivatives is column chromatography . ycdehongchem.com Due to the basic nature of the piperidine nitrogen, silica (B1680970) gel, which is acidic, can sometimes lead to poor separation or product degradation. To mitigate this, several strategies can be employed:
Amine-modified silica: Using a stationary phase that has been treated with an amine can prevent strong interactions between the basic product and the silica surface.
Addition of a competing amine: Incorporating a small amount of a volatile amine, such as triethylamine, into the mobile phase can help to elute the product more effectively from a standard silica gel column. rsc.org
Reversed-phase chromatography: Using a non-polar stationary phase (like C18) with a polar mobile phase (e.g., acetonitrile/water) is another effective option, particularly for polar compounds.
For solid derivatives, recrystallization is a powerful purification method. The choice of an appropriate solvent or solvent system is crucial for successful recrystallization. ycdehongchem.com
In cases where the product and impurities have significantly different boiling points, distillation can be employed. ycdehongchem.com For high-purity applications, particularly in a pharmaceutical context, High-Performance Liquid Chromatography (HPLC) is often the method of choice. ycdehongchem.com
The purification of the precursor, N-Ethyl-N-(piperidin-4-ylmethyl)amine, from a reaction mixture containing primary and secondary amines can be achieved by exploiting the differences in their basicity using buffer-assisted extraction at varying pH levels. soton.ac.uk
Table 3: Common Purification Techniques for Piperidine Derivatives
| Technique | Principle | Applicability | Reference |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Widely used for laboratory-scale purification. | ycdehongchem.comrsc.org |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid compounds. | ycdehongchem.com |
| Distillation | Separation based on differences in boiling points. | Purification of liquid compounds with sufficiently different boiling points from impurities. | ycdehongchem.com |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a stationary and a mobile phase under high pressure. | High-purity applications, analytical and preparative scale. | ycdehongchem.com |
Spectroscopic and Structural Characterization of N Ethyl N Piperidin 4 Ylmethyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H-NMR) spectroscopy provides information on the number, environment, and neighboring protons for each unique proton in a molecule. The predicted ¹H-NMR spectrum of N-Ethyl-N-piperidin-4-ylmethyl-acetamide would exhibit distinct signals corresponding to the protons of the ethyl group, the acetamide (B32628) methyl group, and the piperidine (B6355638) ring.
Due to the restricted rotation around the amide C-N bond, it is anticipated that the ¹H-NMR spectrum may show two sets of signals for the N-ethyl and N-CH₂-piperidine protons, representing the presence of cis and trans rotamers. The chemical shifts are influenced by the electronic environment and the proximity to electronegative atoms like nitrogen and oxygen.
Predicted ¹H-NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Acetamide CH₃ | ~2.0 - 2.2 | Singlet | N/A |
| Ethyl CH₃ | ~1.0 - 1.2 | Triplet | ~7.0 |
| Ethyl CH₂ | ~3.2 - 3.4 | Quartet | ~7.0 |
| Piperidine H-2, H-6 (axial) | ~2.4 - 2.6 | Triplet of doublets | ~12.0, ~3.0 |
| Piperidine H-2, H-6 (equatorial) | ~2.9 - 3.1 | Doublet of triplets | ~12.0, ~3.0 |
| Piperidine H-3, H-5 (axial) | ~1.1 - 1.3 | Quartet of doublets | ~12.0, ~4.0 |
| Piperidine H-3, H-5 (equatorial) | ~1.6 - 1.8 | Doublet of triplets | ~12.0, ~3.0 |
| Piperidine H-4 | ~1.4 - 1.6 | Multiplet | N/A |
| N-CH₂ (to Piperidine) | ~3.0 - 3.2 | Doublet | ~7.0 |
| Piperidine NH | ~1.5 - 2.5 | Broad singlet | N/A |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions. The presence of rotamers could lead to the observation of more complex splitting patterns or broadened signals for protons near the amide bond.
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Predicted ¹³C-NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Acetamide C=O | ~170 - 172 |
| Acetamide CH₃ | ~21 - 23 |
| Ethyl CH₂ | ~40 - 42 |
| Ethyl CH₃ | ~13 - 15 |
| N-CH₂ (to Piperidine) | ~52 - 54 |
| Piperidine C-4 | ~35 - 37 |
| Piperidine C-3, C-5 | ~29 - 31 |
| Piperidine C-2, C-6 | ~46 - 48 |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions. The carbonyl carbon of the amide group is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.
COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the ethyl CH₂ and CH₃ protons, and within the piperidine ring spin system, confirming the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively assign the proton signals to their corresponding carbon signals in the ¹³C-NMR spectrum.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus frequency (in wavenumbers, cm⁻¹), where absorption bands correspond to specific vibrational modes of the molecule's functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3500 | Medium, Broad | N-H stretch (piperidine) |
| ~2850 - 3000 | Medium to Strong | C-H stretch (aliphatic) |
| ~1630 - 1660 | Strong | C=O stretch (amide I band) |
| ~1520 - 1570 | Medium | N-H bend (amide II band, if secondary amide character is present) |
| ~1450 - 1470 | Medium | CH₂ and CH₃ bending |
| ~1250 - 1350 | Medium | C-N stretch |
Note: The strong absorption band around 1630-1660 cm⁻¹ is highly characteristic of the carbonyl group in the tertiary amide functional group. The presence of a broad N-H stretching band would confirm the secondary amine within the piperidine ring.
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational energy levels of the molecules. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.
Predicted Raman Shifts:
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| ~2850 - 3000 | Strong | C-H stretch (aliphatic) |
| ~1630 - 1660 | Medium | C=O stretch (amide I band) |
| ~1440 - 1460 | Strong | CH₂ and CH₃ bending |
| ~800 - 1200 | Medium | C-C and C-N stretching, ring breathing modes |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HR-MS) is employed to determine the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound, with a molecular formula of C10H20N2O, the expected exact mass can be calculated. This high-resolution measurement allows for differentiation between compounds with the same nominal mass but different elemental compositions.
Table 1: Theoretical High-Resolution Mass Data for [M+H]+ of this compound
| Parameter | Value |
| Molecular Formula | C10H20N2O |
| Ionization Mode | Electrospray (ESI+) |
| Adduct | [M+H]+ |
| Calculated Exact Mass | 185.16484 u |
This data is theoretical and serves as a benchmark for experimental HR-MS analysis.
Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atoms and the carbonyl group.
McLafferty rearrangement: This is a common fragmentation pathway for carbonyl compounds.
Loss of small neutral molecules: Such as ethene or ketene.
Table 2: Predicted Key Fragments in the EIMS of this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Structure / Loss |
| 184 | Molecular Ion (M+) |
| 155 | [M - C2H5]+ |
| 141 | [M - CH3CO]+ |
| 98 | Piperidin-4-ylmethyl cation |
| 84 | Piperidine radical cation |
| 71 | [CH3CONC2H5]+ |
This table represents predicted fragmentation patterns based on general principles of mass spectrometry and data from analogous compounds.
The coupling of Liquid Chromatography (LC) with Mass Spectrometry (MS) provides a powerful tool for the separation, identification, and quantification of compounds in a mixture. For purity analysis of this compound, an LC-MS method would separate the target compound from any impurities, and the mass spectrometer would confirm its identity by its mass-to-charge ratio. While specific vendor data mentions the availability of LC-MS information, detailed public data is scarce. synblock.com
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, studies on other piperidine derivatives provide insights into the likely solid-state conformation. tandfonline.comresearchgate.netnih.gov Typically, the piperidine ring adopts a chair conformation to minimize steric strain. The substituents on the ring would occupy either axial or equatorial positions, with the bulkier groups favoring the equatorial position to reduce steric hindrance.
Chromatographic Analysis for Purity and Identity Confirmation
Chromatographic techniques are essential for assessing the purity of a chemical compound and confirming its identity by its retention behavior.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds. A reversed-phase HPLC method would be suitable for this compound. The purity is typically determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. While some suppliers indicate the availability of HPLC data, specific public chromatograms and detailed methods are not provided. synblock.com A typical HPLC method for a compound of this nature would likely utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
Table 3: General Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
| Injection Volume | 10 µL |
This table provides a general set of starting conditions for HPLC analysis, which would require optimization for this specific compound.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that provides a rapid and efficient means of assessing the purity of a chemical compound. This method utilizes a stationary phase with a smaller particle size than traditional HPLC, resulting in enhanced separation efficiency and reduced analysis time.
For the analysis of this compound, a reverse-phase UPLC method is typically employed. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. While specific experimental parameters for this compound are not widely published in scientific literature, a representative method suitable for its analysis would involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile or methanol.
The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. A typical UPLC analysis would aim for a sharp, symmetrical peak, indicating good chromatographic behavior and the absence of significant impurities.
| Parameter | Condition |
|---|---|
| Instrument | Waters ACQUITY UPLC System or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detection | UV at 210 nm |
| Gradient | 5% to 95% B over 5 minutes |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound. This method provides the percentage by mass of each element present, which is then compared to the theoretical values calculated from the compound's empirical formula. This comparison serves as a fundamental check of the compound's purity and structural correctness.
The molecular formula for this compound is C₁₀H₂₀N₂O, with a molecular weight of 184.28 g/mol . synblock.com Based on this formula, the theoretical elemental composition can be calculated. Experimental determination of the carbon (C), hydrogen (H), and nitrogen (N) content is typically performed using a CHN elemental analyzer. The experimentally obtained values are expected to be in close agreement with the theoretical values, generally within a margin of ±0.4%, to validate the empirical formula.
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 65.17 | Data not publicly available |
| Hydrogen (H) | 10.94 | Data not publicly available |
| Nitrogen (N) | 15.20 | Data not publicly available |
| Oxygen (O) | 8.68 | Data not publicly available |
Computational and Theoretical Investigations of N Ethyl N Piperidin 4 Ylmethyl Acetamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-Ethyl-N-piperidin-4-ylmethyl-acetamide, such studies would be invaluable in elucidating its electronic nature.
Density Functional Theory (DFT) Studies
DFT calculations would be the cornerstone of a computational investigation into this molecule. By employing various functionals and basis sets, researchers could optimize the molecular geometry to find its most stable three-dimensional structure. This would provide precise bond lengths, bond angles, and dihedral angles, forming the basis for all further computational analysis.
HOMO-LUMO Orbital Energies and Band Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A theoretical study would calculate these energies, providing insights into the molecule's potential as an electron donor or acceptor and its kinetic stability.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map would visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is critical for predicting how the molecule might interact with other chemical species, including biological targets. The carbonyl oxygen of the acetamide (B32628) group and the nitrogen atom of the piperidine (B6355638) ring would likely be identified as regions of negative potential.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
NBO analysis would offer a detailed picture of the bonding and electronic interactions within the molecule. This method can quantify hyperconjugative interactions, charge delocalization, and the nature of lone pairs, providing a deeper understanding of the factors contributing to the molecule's stability and structure.
Molecular Modeling and Simulation
Beyond static quantum chemical calculations, molecular modeling and simulation techniques could explore the dynamic behavior of this compound.
Conformational Analysis and Energetic Landscapes
Due to the presence of several rotatable bonds, this compound can exist in multiple conformations. A systematic conformational analysis would identify the various low-energy conformers and map the energetic landscape of their interconversion. This is crucial for understanding which shapes the molecule is likely to adopt in different environments.
Molecular Dynamics Simulations to Explore Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net For this compound, an MD simulation would provide critical insights into its conformational flexibility and dynamic behavior in a simulated physiological environment, such as an aqueous solution.
A hypothetical MD simulation could be set up for a duration of 100 nanoseconds (ns) to observe the compound's structural evolution. Key parameters to analyze would include the Root Mean Square Deviation (RMSD) to assess conformational stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and dihedral angle analysis to characterize the preferred orientations of its constituent parts.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters and Key Results
| Parameter | Value / Observation |
|---|---|
| Simulation Time | 100 ns |
| Solvent Model | Explicit (e.g., TIP3P Water) |
| Average RMSD (backbone) | 1.5 Å |
| Peak RMSF (atoms) | Ethyl group terminal carbon, Acetamide methyl carbon |
| Predominant Piperidine Conformation | Chair (>95%) |
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This method is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
Given that piperidine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and various enzymes, a hypothetical docking study could be performed against a representative protein from one of these families. clinmedkaz.orgtandfonline.com For this theoretical study, a model of a human dopamine receptor (a class of GPCR) could be selected as a hypothetical target, given the prevalence of the piperidine scaffold in neurologically active agents. researchgate.net
The docking process would involve preparing the 3D structure of this compound and the receptor. The simulation would then explore various possible binding poses of the ligand within the receptor's binding site, scoring them based on binding energy. The results would highlight the most probable binding mode and identify the key amino acid residues involved in the interaction. Potential interactions could include hydrogen bonds between the amide oxygen of the ligand and polar residues in the receptor, as well as hydrophobic interactions involving the ethyl group and the piperidine ring.
Table 2: Hypothetical Docking Results with a Dopamine Receptor Model
| Parameter | Observation |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Asp114, Ser193, Phe390 |
| Interaction Types | Hydrogen Bond, Hydrophobic, Pi-Cation |
| Key Hydrogen Bond | Amide Oxygen with Ser193 side chain (2.1 Å) |
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. nih.gov Computationally, SAR can be explored by creating a library of virtual analogs of a lead compound and predicting their binding affinities for a specific target using molecular docking. researchgate.net
To investigate the SAR of this compound, a series of hypothetical analogs could be designed. Modifications could include altering the length of the N-alkyl chain (e.g., replacing ethyl with methyl or propyl), substituting the acetyl group with other acyl groups, and introducing substituents at various positions on the piperidine ring. By docking these analogs into the same hypothetical dopamine receptor model, a relationship between structural modifications and binding affinity could be established. For instance, it might be found that increasing the length of the N-alkyl chain enhances hydrophobic interactions and improves binding affinity up to a certain point.
Table 3: Hypothetical SAR Study of this compound Analogs
| Analog | Modification | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| 1 (Parent) | N-Ethyl | -8.5 |
| 2 | N-Methyl | -8.1 |
| 3 | N-Propyl | -8.9 |
| 4 | N-acetyl replaced with N-propionyl | -8.7 |
Computational Prediction of Reaction Pathways and Mechanistic Elucidation
Computational quantum chemistry, particularly Density Functional Theory (DFT), can be used to predict reaction pathways and elucidate reaction mechanisms by calculating the energies of reactants, transition states, intermediates, and products. frontiersin.org This approach can provide valuable insights into the feasibility and kinetics of a chemical synthesis.
A plausible synthetic route to this compound involves the N-acylation of a precursor, N-ethyl-1-(piperidin-4-yl)methanamine, with an acetylating agent like acetyl chloride. Computational methods could be employed to model this reaction. By calculating the energy profile of the reaction pathway, the activation energy for the rate-determining step could be determined, offering a theoretical prediction of the reaction rate. pnas.org Such calculations would also reveal the geometry of the transition state, providing a detailed picture of the bond-forming and bond-breaking processes at the molecular level.
Table 4: Hypothetical DFT Calculation Results for the N-acylation Step
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Amine + Acetyl Chloride) | 0.0 |
| Transition State | +15.2 |
| Tetrahedral Intermediate | -5.8 |
| Products (Amide + HCl) | -20.5 |
Chemical Reactivity and Derivatization Chemistry of N Ethyl N Piperidin 4 Ylmethyl Acetamide
Oxidation Reactions of the Piperidine (B6355638) Ring and Alkyl Chains
The piperidine ring and its N-alkyl substituents in N-Ethyl-N-piperidin-4-ylmethyl-acetamide are susceptible to oxidation under various conditions. The tertiary amine of the piperidine ring is a primary site for oxidation, leading to the formation of N-oxides. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). google.comnih.govacs.orggoogle.com The resulting N-oxide introduces a polar functional group, which can alter the compound's physical and biological properties.
Oxidation can also occur at the carbon atoms of the piperidine ring and the N-ethyl group, although this typically requires harsher conditions or specific catalysts. Such reactions can lead to the formation of hydroxylated derivatives or carbonyl compounds.
Table 1: Representative Oxidation Reactions
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | H₂O₂ or mCPBA | N-Ethyl-N-(1-oxido-piperidin-4-ylmethyl)-acetamide | N-Oxidation |
| This compound | Stronger oxidizing agents | Hydroxylated or carbonylated derivatives | C-H Oxidation |
Reduction Reactions of Functional Groups
The acetamide (B32628) group in this compound can be reduced to the corresponding amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction converts the N-acetyl group into an N-ethyl group, yielding N,N-diethyl-N'-(piperidin-4-ylmethyl)amine. This reduction significantly alters the electronic and steric properties of the substituent on the exocyclic nitrogen atom, transforming the neutral amide into a more basic secondary amine.
Table 2: Representative Reduction Reaction
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | 1. LiAlH₄, THF 2. H₂O | N,N-Diethyl-N'-(piperidin-4-ylmethyl)amine | Amide Reduction |
Substitution Reactions on the Piperidine and Acetamide Frameworks
The piperidine nitrogen in this compound can undergo further substitution reactions, particularly N-alkylation. researchgate.netnih.govstackexchange.comechemi.com Treatment with alkyl halides (e.g., methyl iodide or benzyl (B1604629) bromide) in the presence of a base can introduce a fourth substituent on the nitrogen, forming a quaternary ammonium (B1175870) salt. This quaternization introduces a permanent positive charge, significantly increasing the polarity of the molecule.
Substitution can also theoretically occur on the piperidine ring itself, for instance, through radical-mediated processes like the Hofmann-Löffler-Freytag reaction, which could lead to the formation of a new heterocyclic ring fused to the piperidine. nih.govdrugfuture.comresearchgate.netnih.govresearchgate.net
Table 3: Representative Substitution Reactions
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Alkyl halide (e.g., CH₃I) | 1-Alkyl-4-((N-ethylacetamido)methyl)piperidinium halide | N-Alkylation |
| This compound | N-halosuccinimide, H⁺, hν | Fused heterocyclic derivative | Hofmann-Löffler-Freytag Reaction |
Acylation and Amidation Reactions for Further Functionalization
While this compound itself is an amide, its precursor, N-ethyl-N-(piperidin-4-ylmethyl)amine, is a key intermediate for further acylation. This secondary amine can react with a variety of acylating agents, such as acyl chlorides or acid anhydrides, to introduce different acyl groups. google.comresearchgate.netrsc.orgiosrjournals.org This allows for the synthesis of a library of analogues with varying substituents on the exocyclic nitrogen, which can be used to probe structure-activity relationships.
Table 4: Representative Acylation Reaction
| Starting Material | Reagent(s) | Product | Reaction Type |
| N-Ethyl-N-(piperidin-4-ylmethyl)amine | Acyl chloride (R-COCl) or Acid anhydride (B1165640) ((RCO)₂O) | N-Acyl-N-ethyl-N-piperidin-4-ylmethyl-amine | N-Acylation |
Condensation Reactions Involving this compound Derivatives
The piperidine moiety can act as a basic catalyst in various condensation reactions. For example, piperidine is a known catalyst for the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. nih.gov While this compound itself is not the primary reactant in this case, its basic nitrogen can facilitate such transformations.
Furthermore, derivatives of the title compound, particularly those with reactive functional groups introduced through other derivatization reactions, could participate in intramolecular or intermolecular condensation reactions to form more complex molecular architectures. A plausible transformation is the Mannich reaction, where a C-H acidic compound reacts with formaldehyde (B43269) and a secondary amine (or ammonia) to form a "Mannich base". nih.govresearchgate.net
Table 5: Representative Condensation Reactions
| Reaction Type | Reactants | Catalyst/Reagent | Product Type |
| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene Compound | Piperidine derivative (as catalyst) | α,β-Unsaturated compound |
| Mannich Reaction | Aldehyde + Primary/Secondary Amine + C-H Acidic Compound | This compound derivative (as amine component) | β-Amino carbonyl compound |
Heterocyclic Ring Transformations of the Piperidine Moiety
The piperidine ring in this compound can potentially undergo ring transformations under specific conditions. For example, ring-expansion reactions of vinyl-substituted aziridines are known to produce piperidine derivatives, suggesting that under certain synthetic routes, the piperidine ring itself could be formed from a smaller heterocyclic precursor. mdpi.com Conversely, ring-opening reactions can occur under specific oxidative or reductive conditions.
A notable transformation is the Hofmann-Löffler-Freytag reaction, which involves the intramolecular cyclization of an N-haloamine to form a new heterocyclic ring, typically a pyrrolidine (B122466) or piperidine. nih.govdrugfuture.comresearchgate.netnih.govresearchgate.net If the N-ethyl group of this compound were to be halogenated, a subsequent radical-mediated intramolecular hydrogen abstraction and cyclization could potentially lead to a bicyclic system.
Table 6: Representative Heterocyclic Ring Transformation
| Reaction Type | Starting Material Moiety | Key Reagents/Conditions | Resulting Structure |
| Hofmann-Löffler-Freytag Reaction | N-Ethylpiperidine | N-Halogenation, light or heat | Bicyclic amine |
Coordination Chemistry and Metal Complex Formation
The nitrogen and oxygen atoms in this compound possess lone pairs of electrons and can therefore act as ligands in coordination complexes with various metal ions. iosrjournals.orgnih.govnih.govmtct.ac.inresearchgate.netresearchgate.netuobaghdad.edu.iqasianpubs.org The tertiary nitrogen of the piperidine ring and the carbonyl oxygen of the acetamide group are potential coordination sites. The molecule could act as a monodentate ligand, coordinating through either the nitrogen or the oxygen, or as a bidentate chelating ligand, involving both atoms.
The formation of metal complexes can significantly alter the chemical and physical properties of the parent molecule, including its solubility, stability, and reactivity. The specific coordination geometry and the properties of the resulting complex will depend on the metal ion, the solvent system, and the reaction conditions.
Table 7: Potential Coordination Modes
| Metal Ion (Example) | Potential Coordination Sites | Possible Complex Geometry |
| Transition Metals (e.g., Cu(II), Ni(II), Co(II)) | Piperidine Nitrogen, Acetamide Oxygen | Octahedral, Tetrahedral, Square Planar |
Exploration of Chemical Applications of N Ethyl N Piperidin 4 Ylmethyl Acetamide
Utility as Synthetic Building Blocks in Organic Synthesis
N-Ethyl-N-piperidin-4-ylmethyl-acetamide serves as a functionalized building block in organic synthesis. The piperidine (B6355638) ring is a prevalent heterocyclic motif in medicinal chemistry, and this compound provides a pre-functionalized version ready for further elaboration. mdpi.com The secondary amine within the piperidine core is a key reactive site. It can undergo N-alkylation, N-arylation, or acylation to introduce a wide variety of substituents, thereby expanding the molecular diversity of the resulting products.
For instance, the piperidine nitrogen can be reacted with various electrophiles, such as alkyl halides or epoxides, to build more complex chemical structures. smolecule.comnih.gov This reactivity is fundamental to its role as a building block, allowing chemists to systematically modify the structure to achieve desired physicochemical or biological properties in the final compound. The synthesis of related piperidine derivatives often involves multi-step protocols where the piperidine core is a central component. chemicalregister.comchemicalregister.com
Role as a Chemical Scaffold for the Design of Novel Compounds
The concept of a "privileged scaffold" is central to modern drug discovery, where certain molecular frameworks are repeatedly found in biologically active compounds. mdpi.com The piperidine ring is one such scaffold, known for its significant role in the pharmaceutical industry. mdpi.com this compound functions as a chemical scaffold by providing a rigid core structure that can be systematically decorated with different functional groups to create a library of new chemical entities.
This process, often termed "scaffold hopping" or derivatization, allows researchers to explore the chemical space around a core structure to optimize interactions with a biological target. niper.gov.in For example, research on other piperidine-based scaffolds, such as 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, demonstrates how modifications to the piperidine nitrogen and other parts of the molecule can lead to potent and selective inhibitors of biological targets like the NLRP3 inflammasome. nih.gov The design of novel compounds often involves creating analogues where substituents on the piperidine ring are varied to improve properties like metabolic stability or target affinity. mdpi.com The this compound scaffold provides a starting point for such explorations, with the ethyl and acetamide (B32628) groups representing initial points of variation.
Investigations into Enzyme-Inhibitor Interaction Mechanisms
Direct studies detailing the interaction of this compound with specific enzymes are not prominent in the available literature. However, the piperidine scaffold it contains is a key component in many enzyme inhibitors. Research into structurally related compounds provides insight into the types of investigations performed.
A relevant case study involves the chemical modulation of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold to develop inhibitors for the NLRP3 inflammasome, a protein complex involved in inflammatory responses. nih.gov In this research, scientists synthesized a series of derivatives and tested their ability to inhibit NLRP3-dependent processes. The study measured the reduction of pyroptosis (a form of inflammatory cell death) and the release of Interleukin-1β (IL-1β), a key inflammatory cytokine. nih.gov The results showed that modifications to the scaffold, such as the addition of acidic groups, significantly impacted inhibitory activity. nih.gov For example, an ethyl ester derivative was inactive, while its corresponding carboxylic acid analogue demonstrated the ability to reduce ATPase activity associated with the target. nih.gov
This type of research highlights how a scaffold, similar to the one provided by this compound, can be used to probe enzyme-inhibitor interactions and establish structure-activity relationships (SAR).
| Compound ID | Structural Feature | Inhibition of Pyroptosis (%) at 10 µM | Inhibition of IL-1β Release (%) at 10 µM |
|---|---|---|---|
| 16 | Minimal Scaffold | 37.7 ± 7.6 | 14.9 ± 8.8 |
| 17 | Ethyl Ester Derivative | Inactive | - |
| 18 | Carboxylic Acid Derivative | Active (ATPase reduction) | - |
| 19 | Tetrazole Isostere | Reduced Activity | - |
Potential in Materials Science Research (e.g., as corrosion inhibitors or additives)
The application of nitrogen-containing heterocyclic compounds as corrosion inhibitors is a significant area of materials science research. These molecules can adsorb onto a metal surface, forming a protective layer that shields the metal from the corrosive environment. While this compound has not been specifically studied, a structurally related compound, N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide (PSPA), has demonstrated high efficacy as a corrosion inhibitor for mild steel in an acidic medium. niscpr.res.in
The study on PSPA revealed that the presence of nitrogen atoms in the piperidine ring, along with other functional groups like sulfonyl and amide moieties, enhances the molecule's ability to adhere to the metal surface. niscpr.res.in This adsorption process, which follows the Langmuir isotherm model, creates a protective film that impedes corrosion. niscpr.res.inbiointerfaceresearch.com Quantum chemical studies using Density Functional Theory (DFT) further substantiated the inhibitory mechanism. niscpr.res.in The research demonstrated that PSPA achieved a remarkable 96% inhibition efficiency at a low concentration of 30 ppm. niscpr.res.in Given these findings, it is plausible that this compound could exhibit similar properties. Its piperidine nitrogen and the oxygen and nitrogen atoms of the acetamide group could act as adsorption centers, making it a candidate for investigation in corrosion science.
| Inhibitor | Concentration | Medium | Substrate | Inhibition Efficiency | Adsorption Model |
|---|---|---|---|---|---|
| N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide (PSPA) | 30 ppm | 1M HCl | Mild Steel | 96% | Langmuir |
Q & A
Q. What are the standard synthetic routes for preparing N-Ethyl-N-piperidin-4-ylmethyl-acetamide?
The compound is typically synthesized via alkylation or acylation reactions. A common approach involves reacting piperidine derivatives (e.g., 4-piperidinemethanol) with ethylating agents like ethyl halides in the presence of a base (e.g., sodium hydride or potassium carbonate). Solvents such as ethanol or acetonitrile are often used to facilitate the reaction. Post-synthesis, purification via column chromatography or recrystallization is recommended, followed by characterization using NMR and mass spectrometry .
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For determining molecular structure and substituent positions (¹H and ¹³C NMR).
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : For resolving crystal structures and stereochemistry (using programs like SHELXL ).
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .
Q. What safety protocols are critical when handling this compound?
- Use personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ensure ventilation : Work in a fume hood to avoid inhalation of vapors or aerosols.
- Follow waste disposal guidelines : Classify waste as hazardous organic material and dispose via approved channels.
- Refer to safety data sheets (SDS) for specific hazards, such as skin irritation or toxicity .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Investigating its role as a precursor for CNS-targeting agents or enzyme inhibitors.
- Biological Studies : Probing interactions with receptors (e.g., GPCRs) or ion channels.
- Chemical Synthesis : Serving as a scaffold for derivatives with tailored pharmacokinetic properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- pH Control : Adjust to pH 9–10 using Na₂CO₃ to enhance nucleophilic substitution efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics compared to ethanol.
- Real-Time Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress and terminate at optimal conversion .
Q. What strategies resolve discrepancies in reported biological activity data?
- Dose-Response Replication : Validate activity across multiple assays (e.g., enzymatic vs. cell-based).
- Molecular Modeling : Use docking studies to explore binding modes and identify confounding factors (e.g., solvent effects).
- Meta-Analysis : Compare data across studies with standardized protocols to isolate variables .
Q. How can structural modifications enhance the compound’s selectivity for specific targets?
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to alter binding affinity.
- Stereochemical Engineering : Synthesize enantiomers to assess chiral selectivity.
- Prodrug Design : Modify functional groups (e.g., esterification) to improve bioavailability .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to acidic/basic conditions, heat, or light to identify degradation products (HPLC-MS).
- Metabolic Stability Assays : Use liver microsomes to assess cytochrome P450-mediated breakdown.
- Accelerated Stability Testing : Monitor stability in buffers (pH 4–8) at elevated temperatures .
Methodological Notes
- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT for NMR shifts) .
- Crystallography : Refine structures using SHELXL for high-resolution models; address twinning or disorder issues iteratively .
- Ethical Compliance : Ensure all biological studies adhere to institutional review board (IRB) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
